リグプルプロシドB

概要

説明

Ligupurpuroside B is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum, a plant commonly known for its medicinal properties. This compound is known for its antioxidant activity and has been studied for various biological effects, including its potential use in treating obesity and other metabolic disorders .

科学的研究の応用

Ligupurpuroside B has several scientific research applications:

Chemistry: It is studied for its antioxidant properties and potential use in synthesizing new compounds with similar or enhanced activities.

作用機序

Target of Action

Ligupurpuroside B, a water-soluble polyphenolic compound, has been found to interact with lipase and trypsin . Lipase is a key enzyme for triglyceride absorption in the small intestine and is responsible for the hydrolysis of 50–70% of total dietary fats . Trypsin is a serine protease involved in digestion, where it breaks down proteins in the stomach .

Mode of Action

Ligupurpuroside B acts as a natural inhibitor of lipase and trypsin . It binds to the amino acid residues of the hydrophobic cavity on the catalytic sites of lipase . Similarly, it enters the hydrophobic cavity of trypsin and is located near Trp215 and Tyr228 of trypsin . This binding interaction is strong and results in the quenching of the intrinsic fluorescence of both lipase and trypsin through a static quenching mechanism .

Biochemical Pathways

The biochemical pathways affected by Ligupurpuroside B involve the inhibition of lipase and trypsin activity This inhibition disrupts the normal function of these enzymes, affecting the digestion and absorption of dietary fats and proteins

Pharmacokinetics

It is known that the compound can inhibit trypsin activity, suggesting that it may affect the digestion and absorption of proteins

Result of Action

The inhibition of lipase and trypsin by Ligupurpuroside B can lead to a decrease in the digestion and absorption of dietary fats and proteins . This could potentially have implications for weight management, as lipase is a key enzyme involved in fat metabolism .

Action Environment

The action of Ligupurpuroside B is likely influenced by various environmental factors. It is known that Ligupurpuroside B is a water-soluble compound, suggesting that its action may be influenced by the hydration status of the body .

生化学分析

Biochemical Properties

Ligupurpuroside B interacts with various enzymes and proteins. For instance, it has been found to inhibit the activity of lipase . The inhibition mechanism of lipase by Ligupurpuroside B was investigated using fluorescence spectra, UV–Vis absorption spectra, circular dichroism (CD) spectra, and molecular docking methods . Ligupurpuroside B can quench the intrinsic fluorescence of lipase through a static quenching procedure .

Cellular Effects

Given its antioxidant properties , it may influence cell function by protecting cells from oxidative stress.

Molecular Mechanism

Ligupurpuroside B exerts its effects at the molecular level through various interactions. For instance, it inhibits lipase by binding to the amino acid residues of the hydrophobic cavity on catalytic sites of lipase .

Metabolic Pathways

Ligupurpuroside B is involved in several metabolic pathways. For instance, it is involved in the biosynthesis of salidroside from tyrosol . Glycosyltransferases UGT85AF8, UGT79G7, and UGT79A19 are involved in the biosynthesis of Ligupurpuroside B .

準備方法

Ligupurpuroside B is typically extracted from the leaves of Ligustrum robustum using solvent extraction methods. The process involves drying the leaves, followed by extraction with solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate Ligupurpuroside B .

In terms of synthetic routes, detailed synthetic methods for Ligupurpuroside B are not widely documented. the extraction and purification from natural sources remain the primary method of obtaining this compound.

化学反応の分析

Ligupurpuroside B undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Ligupurpuroside B can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to drive the reactions. The major products formed depend on the type of reaction and the reagents used .

類似化合物との比較

Ligupurpuroside B is similar to other phenylethanoid glycosides such as Ligupurpuroside A and Ligurobustosides. it is unique in its specific structure and the particular biological activities it exhibits. For instance, while Ligupurpuroside A also inhibits lipase, Ligupurpuroside B has shown a broader range of enzyme inhibition, including trypsin .

Similar Compounds

- Ligupurpuroside A

- Ligurobustosides R and S

- Osmanthuside B

生物活性

Ligupurpuroside B, a complex acylated phenolic glycoside primarily found in plants of the Lamiales order, has garnered interest due to its potential biological activities. This article explores its biosynthesis, mechanism of action, and various biological effects, supported by data tables and research findings.

Biosynthesis of Ligupurpuroside B

The biosynthesis of ligupurpuroside B involves several key enzymatic reactions facilitated by glycosyltransferases. Research has identified three specific enzymes responsible for its synthesis:

- UGT85AF8 : Catalyzes the formation of salidroside from tyrosol.

- UGT79G7 : Functions as an osmanthuside A 1,3-rhamnosyltransferase.

- UGT79A19 : Acts as an osmanthuside B 1,4-rhamnosyltransferase.

These enzymes sequentially convert osmanthuside A into ligupurpuroside B through a series of glycosylation reactions, highlighting the intricate biochemical pathways involved in its production .

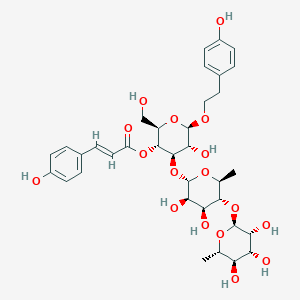

Chemical Structure

Ligupurpuroside B is characterized by its glycosidic bonds and acyl groups, which contribute to its unique chemical properties. The following table summarizes ligupurpuroside B and related compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Ligupurpuroside B | Acylated phenolic glycoside | Complex structure with potential biological activity |

| Ligupurpuroside A | Similar glycosidic structure | Lacks certain acyl groups present in B |

| Verbascoside | Acylated phenolic glycoside | More widely studied for health benefits |

| Salidroside | Basic phenolic glycoside | Precursor in the biosynthesis pathway |

| Osmanthusides A & B | Intermediate compounds in biosynthesis | Serve as key precursors for ligupurpurosides |

Biological Activities

Preliminary studies suggest that ligupurpuroside B exhibits several biological activities:

- Antioxidant Activity : As a water-soluble polyphenolic compound, ligupurpuroside B shows significant antioxidant properties, which may contribute to its therapeutic potential .

- Trypsin Inhibition : Research indicates that ligupurpuroside B can inhibit the activity of trypsin, an enzyme crucial for protein digestion. This inhibition could potentially reduce nutrient absorption, suggesting implications for weight management and metabolic regulation .

- Anti-inflammatory Properties : Similar compounds have been associated with anti-inflammatory effects, which may extend to ligupurpuroside B; however, further studies are necessary to confirm this activity .

Future Directions

Given the promising preliminary findings regarding the biological activities of ligupurpuroside B, future research should focus on:

- In-depth Toxicological Studies : Understanding safety profiles and potential toxicity.

- Clinical Trials : Evaluating efficacy in human populations for weight management and anti-inflammatory applications.

- Mechanistic Studies : Further elucidating the biochemical pathways influenced by ligupurpuroside B.

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMFJHHCJMAHD-CJEBOOSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which Ligupurpuroside B interacts with trypsin, and what are the downstream effects of this interaction?

A1: Ligupurpuroside B inhibits trypsin activity through a static quenching mechanism, primarily by forming hydrogen bonds and hydrophobic interactions with the enzyme. [] This binding event alters the conformation of trypsin, potentially disrupting its catalytic activity. [] The binding is strong, as indicated by the binding constants (Ka) ranging from 1.5483 × 104 to 1.7841 × 104 L mol−1 at temperatures between 288 and 308 K. [] Molecular docking studies suggest that Ligupurpuroside B inserts itself into the hydrophobic cavity of trypsin, particularly near the Trp215 and Tyr228 residues. []

Q2: What are the key structural features of Ligupurpuroside B, and are there any notable spectroscopic characteristics?

A2: While the provided abstracts don't explicitly detail the molecular formula or weight of Ligupurpuroside B, they do classify it as a water-soluble polyphenolic compound and a phenylethanoid glycoside. [, ] Research indicates that Ligupurpuroside B exhibits antioxidant properties. [, ] It's worth noting that spectroscopic studies, particularly fluorescence quenching experiments, have been instrumental in investigating the interaction between Ligupurpuroside B and trypsin. []

Q3: Ligupurpuroside B demonstrates promising antioxidant activity. How does its activity compare to other well-known antioxidants, and what implications might this have for its potential applications?

A3: Studies have shown that Ligupurpuroside B, along with its structural analogs Acteoside and Isoacteoside, exhibits antioxidant activities comparable to (-)-epicatechin gallate, a potent antioxidant found in green tea. [] These compounds effectively protect human Low-Density Lipoprotein (LDL) from oxidation induced by copper ions and peroxyl radicals. [] This finding suggests that Ligupurpuroside B, like other potent antioxidants, might have potential applications in preventing oxidative stress-related diseases.

Q4: The research mentions the isolation of Ligupurpuroside B from the leaves of Ligustrum robustum. What is the significance of identifying the glycosyltransferases involved in its biosynthesis?

A4: Researchers have successfully identified three glycosyltransferases—UGT85AF8, UGT79G7, and UGT79A19—that play crucial roles in the biosynthesis of Ligupurpuroside B in Ligustrum robustum. [] Understanding the enzymes involved in the biosynthetic pathway of this compound paves the way for potentially engineering its production in larger quantities. This discovery could be significant for further research and potential commercial applications of Ligupurpuroside B.

Q5: Ligupurpuroside B is just one of several compounds isolated from Ligustrum robustum. How does its bioactivity, particularly its fatty acid synthase (FAS) inhibitory activity, compare to other isolated compounds?

A5: While Ligupurpuroside B shows antioxidant properties, other compounds isolated from Ligustrum robustum leaves exhibit more potent FAS inhibitory activities. [] For example, (Z)-osmanthuside B6 demonstrates strong FAS inhibition comparable to the pharmaceutical drug Orlistat. [] Interestingly, Ligupurpuroside B itself shows stronger ABTS radical scavenging activity compared to (Z)-osmanthuside B6 and other isolated compounds, highlighting its potential as an antioxidant. [] These findings underscore the diverse bioactive potential of compounds found within Ligustrum robustum.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。